Enhanced Lipophilicity (LogP) of 3-Ethyl Derivative vs. Non-Ethylated 2,2-Dimethyl Analog for Improved Phase Transfer
The target compound exhibits a LogP value of 3.05680 , which is 0.86 log units higher than the 2.2 XLogP3-AA of its closest non-ethylated analog, 2,2-dimethyl-2,3-dihydrobenzofuran-6-ol (CAS 31354-02-6) [1]. This represents a lipophilicity increase of nearly one order of magnitude.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.05680 |
| Comparator Or Baseline | 2,2-Dimethyl-2,3-dihydrobenzofuran-6-ol (CAS 31354-02-6): XLogP3-AA = 2.2 |
| Quantified Difference | Delta LogP ≈ 0.86 |
| Conditions | Computed property; target compound LogP from Chemsrc, comparator XLogP3-AA from PubChem (different calculation methods). |
Why This Matters
For procurement decisions, this quantified higher lipophilicity is critical when the compound is used as an intermediate in multi-step syntheses where extraction, chromatography, or the final drug's ADME profile is dependent on this parameter.
- [1] PubChem. (2025). Compound Summary for CID 20037293: 2,2-Dimethyl-2,3-dihydrobenzofuran-6-ol. Computed Properties. Accessed via pubchem.ncbi.nlm.nih.gov. View Source
